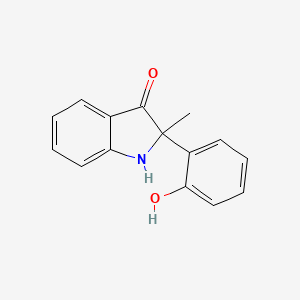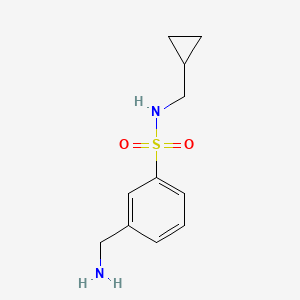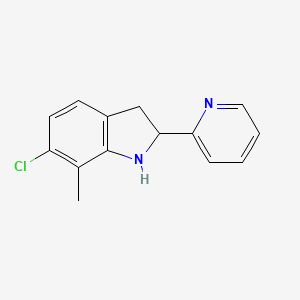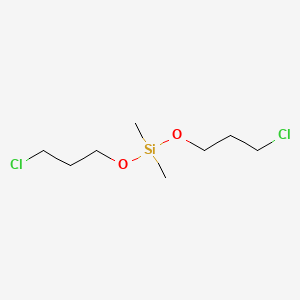
Bis(3-chloropropoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloropropoxy)dimethylsilane: is an organosilicon compound with the molecular formula C₈H₁₈Cl₂O₂Si . It is characterized by the presence of two 3-chloropropoxy groups attached to a dimethylsilane core. This compound is used in various chemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(3-chloropropoxy)dimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with 3-chloropropanol in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bis(3-chloropropoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-chloropropoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicone polymers and resins.
Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of corrosion-resistant coatings.
Mecanismo De Acción
The mechanism of action of bis(3-chloropropoxy)dimethylsilane involves its ability to form strong bonds with various substrates through its reactive silane groups. These bonds can enhance the properties of materials, such as increasing their hydrophobicity or improving their adhesion to surfaces. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparación Con Compuestos Similares
Chlorodimethylsilane: Similar in structure but with only one chlorine atom and no propoxy groups.
Dimethyldichlorosilane: Contains two chlorine atoms but lacks the propoxy groups.
Trimethylsilane: Contains three methyl groups and no chlorine or propoxy groups.
Uniqueness: Bis(3-chloropropoxy)dimethylsilane is unique due to the presence of two 3-chloropropoxy groups, which provide specific reactivity and properties not found in simpler silanes. This makes it particularly useful in applications requiring specific chemical modifications or enhancements.
Propiedades
Fórmula molecular |
C8H18Cl2O2Si |
|---|---|
Peso molecular |
245.22 g/mol |
Nombre IUPAC |
bis(3-chloropropoxy)-dimethylsilane |
InChI |
InChI=1S/C8H18Cl2O2Si/c1-13(2,11-7-3-5-9)12-8-4-6-10/h3-8H2,1-2H3 |
Clave InChI |
DXDYFBOTCIFPOI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OCCCCl)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B11869985.png)

![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
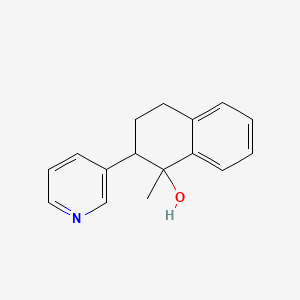



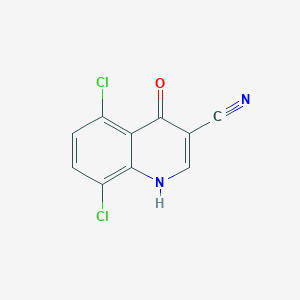
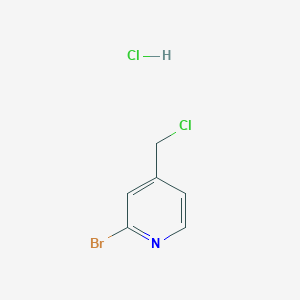
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
